molecular formula C22H18N4O2S2 B12146707 4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide

4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12146707
M. Wt: 434.5 g/mol
InChI Key: HDAGRCVJQSIXEM-UHFFFAOYSA-N
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Description

4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 4-aminothieno[2,3-d]pyrimidine.

    Benzamide Derivatives: Compounds with a benzamide moiety, such as 4-aminobenzamide.

Uniqueness

4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thieno[2,3-d]pyrimidine core, the 4-methylphenyl group, and the sulfanyl-acetyl-amino linkage makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H18N4O2S2

Molecular Weight

434.5 g/mol

IUPAC Name

4-[[2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide

InChI

InChI=1S/C22H18N4O2S2/c1-13-2-4-14(5-3-13)17-10-29-21-19(17)22(25-12-24-21)30-11-18(27)26-16-8-6-15(7-9-16)20(23)28/h2-10,12H,11H2,1H3,(H2,23,28)(H,26,27)

InChI Key

HDAGRCVJQSIXEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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